molecular formula C13H20N2O B13333495 (2-Methyl-5-(morpholinomethyl)phenyl)methanamine

(2-Methyl-5-(morpholinomethyl)phenyl)methanamine

Cat. No.: B13333495
M. Wt: 220.31 g/mol
InChI Key: LCROWZRNHMQFBT-UHFFFAOYSA-N
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Description

(2-Methyl-5-(morpholinomethyl)phenyl)methanamine is an organic compound that features a phenyl ring substituted with a morpholinomethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-(morpholinomethyl)phenyl)methanamine typically involves a multi-step process. One common method starts with the nitration of toluene to produce 2-methyl-5-nitrotoluene. This intermediate is then subjected to a reduction reaction to yield 2-methyl-5-aminotoluene. The final step involves the reaction of 2-methyl-5-aminotoluene with formaldehyde and morpholine under acidic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-(morpholinomethyl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Yields various amine derivatives.

    Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

(2-Methyl-5-(morpholinomethyl)phenyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Methyl-5-(morpholinomethyl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenethylamine: Shares a similar phenyl structure but lacks the morpholinomethyl group.

    Morpholine derivatives: Compounds like 2-(Morpholinomethyl)acrylonitrile have similar morpholine moieties but different functional groups.

Uniqueness

(2-Methyl-5-(morpholinomethyl)phenyl)methanamine is unique due to its specific combination of a morpholinomethyl group and a methanamine group on a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

[2-methyl-5-(morpholin-4-ylmethyl)phenyl]methanamine

InChI

InChI=1S/C13H20N2O/c1-11-2-3-12(8-13(11)9-14)10-15-4-6-16-7-5-15/h2-3,8H,4-7,9-10,14H2,1H3

InChI Key

LCROWZRNHMQFBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCOCC2)CN

Origin of Product

United States

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